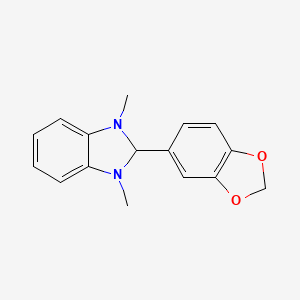

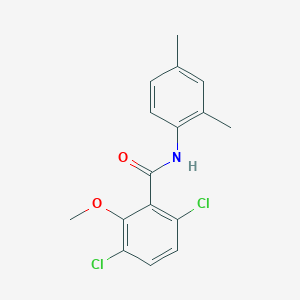

3-(2-chlorophenyl)-N-(3,5-dimethylphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar acrylamide compounds involves multi-step chemical processes, often starting from basic acrylate compounds combined with specific aromatic amines. For instance, the synthesis of related compounds includes nucleophilic substitution and carbanion reactions, optimized to achieve high yields and confirmed via spectroscopic methods such as NMR and MS spectrum (Zhang et al., 2019).

Molecular Structure Analysis

Molecular structure and spectroscopy analysis, including DFT studies and molecular docking, provide insights into the non-covalent interactions within molecules. These analyses help in understanding the stability and reactivity of the compounds. Detailed topological parameters from studies like QTAIM approach reveal weak to strong non-covalent interactions, aiding in the molecular structure analysis of acrylamide compounds (Shukla et al., 2020).

Chemical Reactions and Properties

Acrylamide compounds undergo various chemical reactions, including polymerization, which results in materials with potential applications. For example, the polymerization of acrylamide monomers using initiators like AIBN leads to polymers characterized by spectroscopic techniques, showing the versatility of these compounds in forming different polymeric structures (Ling et al., 1999).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and glass transition temperatures of polymers derived from acrylamide compounds, are crucial for their application. These properties are studied using techniques like thermogravimetric analysis and differential scanning calorimetry, providing insights into the materials' stability and compatibility with various solvents (Vijayanand et al., 2002).

Chemical Properties Analysis

The chemical properties of acrylamide compounds, including reactivity ratios and copolymer composition, are studied through radical-chain copolymerization processes. These studies help in understanding the copolymer microstructure and the effects of comonomer reactivities on the properties of the resulting polymers (Navolokina et al., 1998).

科学的研究の応用

Biochemical Applications

Protein and Nucleic Acid Detection : A notable application involves the detection of tritium-labelled proteins and nucleic acids in polyacrylamide gels using scintillation autography. This method, which utilizes polyacrylamide gels for electrophoretic separations, is significantly sensitive, allowing for the detection of low concentrations of tritium, as well as other isotopes like 35S and 14C, in biological samples (Bonner & Laskey, 1974).

Polymer Chemistry and Material Science

Polyacrylamide Applications : Acrylamide is crucial in synthesizing polyacrylamide, which has applications across various industries. Polyacrylamide is used as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. Its role in the laboratory as a solid support for protein separation by electrophoresis underscores its broad utility. The research highlights the need for understanding the chemistry and safety of acrylamide, given its widespread industrial use and presence in processed foods (Friedman, 2003).

Molecular Docking and DFT Studies : The synthesis, spectral analysis, molecular docking, and Density Functional Theory (DFT) studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer have been explored. These studies provide insights into the non-covalent interactions within the molecules, offering implications for designing materials with specific optical and electronic properties (Shukla, Chaudhary, & Pandey, 2020).

Controlled Polymerization : The controlled polymerization of (meth)acrylamides via atom transfer radical polymerization (ATRP) highlights a method to achieve polymers with precise molecular weights and low polydispersity. Such controlled polymerization techniques are fundamental in creating materials with specific characteristics for targeted applications (Teodorescu & Matyjaszewski, 2000).

特性

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(3,5-dimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-12-9-13(2)11-15(10-12)19-17(20)8-7-14-5-3-4-6-16(14)18/h3-11H,1-2H3,(H,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJGRBXHDXJPQR-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-N-(3,5-dimethylphenyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)

![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)